molecular formula C8H10O3 B1276098 Ethyl 5-methylfuran-2-carboxylate CAS No. 14003-12-4

Ethyl 5-methylfuran-2-carboxylate

Cat. No. B1276098
CAS RN: 14003-12-4
M. Wt: 154.16 g/mol
InChI Key: CDQUPTICIPKERO-UHFFFAOYSA-N
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Description

Ethyl 5-methylfuran-2-carboxylate is a derivative of furan, a heterocyclic organic compound. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule includes an ethyl ester functional group attached to the second carbon of the furan ring and a methyl group at the fifth position. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of ethyl 5-methylfuran-2-carboxylate can be achieved through several methods. One approach involves the palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups, which allows for the formation of biheteroaryls in high yields . Another method includes the electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives to produce the corresponding furylogous enolate anion, which can be further processed to yield ethyl 5-methylfuran-2-carboxylate . Additionally, the synthesis of related compounds, such as ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates, involves Michael reactions and subsequent transformations .

Molecular Structure Analysis

The molecular structure of ethyl 5-methylfuran-2-carboxylate is influenced by the presence of the ester and methyl groups. The ester group can participate in various chemical reactions, such as hydrolysis and transesterification. The methyl group at the fifth position can undergo reactions like bromination, as seen in the synthesis of ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate . The molecular structure also allows for the possibility of intramolecular cyclization reactions, as demonstrated by the synthesis of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate .

Chemical Reactions Analysis

Ethyl 5-methylfuran-2-carboxylate can participate in a variety of chemical reactions. For instance, it can be used as a precursor for the synthesis of biobased polyesters, as seen with the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters . It can also undergo bromination and subsequent reactions with nucleophiles to form substitution products, maintaining the stability of the furylthiadiazole fragment . Additionally, the compound can be involved in domino reactions, such as the synthesis of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates, which involves the generation of multiple bonds through a domino sequence .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-methylfuran-2-carboxylate and its derivatives are influenced by the functional groups present in the molecule. The ester group contributes to the solubility of the compound in organic solvents and can affect its boiling and melting points. The presence of the methyl group can influence the compound's reactivity and stability. For example, the enzymatic synthesis of biobased polyesters using furan derivatives demonstrates the impact of the methylene units in the dicarboxylic segments on the physical properties of the resulting polyesters . The electrochemical behavior of CMF derivatives, such as ethyl 5-(chloromethyl)furan-2-carboxylate, highlights the potential for electrochemical manipulation of the molecule to expand its derivative scope .

Scientific Research Applications

Electrochemical Reduction and Derivative Formation

Ethyl 5-methylfuran-2-carboxylate has been studied for its potential in electrochemical applications. The derivative ethyl 5-(chloromethyl)furan-2-carboxylate, for instance, can undergo electrochemical reduction to form various compounds, including 5-(carboxymethyl)furan-2-carboxylate and 5-methylfuran-2-carboxylate. This process highlights the versatile nature of ethyl 5-methylfuran-2-carboxylate derivatives in electrochemistry and their potential as biobased platform molecules (Huitao Ling et al., 2022).

Synthesis and Reaction with Secondary Amines

Research has shown that ethyl 5-methylfuran-2-carboxylate can be effectively chloroethylated, leading to the formation of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate. This compound displays interesting chemical behavior, such as alkylation with secondary amines and reactions under the Michaelis-Becker and Arbuzov reaction conditions, indicating its potential in synthetic organic chemistry (L. M. Pevzner, 2007).

Catalytic Direct Arylation

Biological Activity Studies

Ethyl 5-methylfuran-2-carboxylate derivatives also show promise in biomedical research. For instance, the derivative methyl-5-(hydroxymethyl)-2-furan carboxylate was studied for its cytotoxicity against cancer cell lines and antimicrobial activities. This suggests potential applications in the development of new pharmaceuticals and antibacterial agents (Weerachai Phutdhawong et al., 2019).

Synthesis of Novel Compounds

The compound's derivatives have been used to synthesize a variety of novel organic compounds. For example, ethyl 2-methyl-2,3-butadienoate, which can be synthesized from ethyl 5-methylfuran-2-carboxylate, was employed in a phosphine-catalyzed annulation reaction to produce functionalized tetrahydropyridines. This highlights its role in creating complex and potentially useful organic structures (Xue-Feng Zhu et al., 2003).

Safety And Hazards

Ethyl 5-methylfuran-2-carboxylate has several hazard statements including H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

ethyl 5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQUPTICIPKERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407941
Record name Ethyl 5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylfuran-2-carboxylate

CAS RN

14003-12-4
Record name 2-Furancarboxylic acid, 5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14003-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method of the present invention involves preparing furan-containing molecules of formula I, which are useful chemical building blocks and fuel or fuel additives, from furan-containing molecules of formula II, in greater than 50% yield. The first step involves contacting a furan-containing molecule of formula II, a base, such as DBU, an organic solvent, such as tetrahydrofuran (THF), a catalyst, such as an N-heterocyclic carbene, and a reactive nucleophile, such as alcohols, water, amines or thiols, in a reaction vessel at a temperature of from about −78 degree C. to 150 degree C. After completion, the second step involves separating the product molecules of formula I by extraction with a hydrophobic solvent, such as ethyl acetate. The yield to methyl 5-methyl-2-furoate and ethyl 5-methyl-2-furoate are greater than 70% by this method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YO Remizov, LM Pevzner, ML Petrov… - Russian Journal of …, 2015 - Springer
… Ethyl 5-methylfuran-2-carboxylate 1 was used as the starting substance. It was acylated with acetic anhydride according to the reported procedure [3] to form 4-acetyl derivative 2. The …
Number of citations: 7 link.springer.com
H Ling, H Miao, Z Cao, M Mascal - ChemSusChem, 2023 - Wiley Online Library
… gave similar or even higher isolated yields of the desired product 3, which could be separated from the starting material 2 and the hydrolysis product ethyl 5-methylfuran-2carboxylate 4 …
B Schickmous, J Christoffers - European Journal of Organic …, 2014 - Wiley Online Library
Tetrasubstituted 3‐acylfuran derivatives were obtained by condensation of acetylacetone with alicyclic and heterocyclic α‐hydroxy‐β‐oxo esters under acidic conditions [0.1 equiv. …
Y Ju, D Miao, R Yu, S Koo - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… Ethyl 5-methylfuran-2-carboxylate (7) 15 . To a stirred solution of 1 (0.20 g, 1.00 mmol) in AcOH (5.0 mL) were added Mn(OAc) 3 ·2H 2 O (13 mg, 0.05 mmol) and CoCl 2 (3 mg, 0.02 …
Number of citations: 21 pubs.rsc.org
YL Louie - 2017 - search.proquest.com
… Evidence of Tishchenko reactions would have been the formation of esters, such as ethyl-5-methylfuran-2-carboxylate, and 5-methylfurfuryl alcohol. Although 5-methylfurfuryl alcohol (<2…
Number of citations: 4 search.proquest.com
H Miao - 2023 - search.proquest.com
… Ethyl 5-methylfuran-2-carboxylate 13 (188 mg, 1.00 mmol, 1.0 equiv), tertiary amine (triethyl … Ethyl 5-methylfuran-2-carboxylate 13 (188 mg, 1.00 mmol, 1.0 equiv), DABCO (168 mg, 1.5 …
Number of citations: 3 search.proquest.com

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